Cas no 951326-02-6 (Ulimorelin Hydrochloride Hydrate)

Ulimorelin Hydrochloride Hydrate 化学的及び物理的性質
名前と識別子
-
- (7R,10R,13S,16R)-13-cyclopropyl-7-[(4-fluorophenyl)methyl]-10,11,16-trimethyl-17-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-6,9,12-trione,hydrate,hydrochloride
- TZP-101
- (2R,5S,8R,11R)-5-cyclopropyl-11-((4-fluorophenyl)methyl)-2,7,8-trimethyl-2,3,4,5,7,8,10,11,13,14,15,16-dodecahydro-6H-1,4,7,10,13- benzoxatetraazacyclooctadecine-6,9,12-trione hydrochloride monohydrate
- Ulimorelin hydrochloride
- 951326-02-6
- 2H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12(3H)-TRIONE, 5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-4,5,7,8,10,11,13,14,15,16-DECAHYDRO-2,7,8-TRIMETHYL-, HYDROCHLORIDE, HYDRATE (1:1:1), (2R,5S,8R,11R)-
- (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL- 2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13- BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE MONOHYDRATE
- 662MCS79XH
- DTXCID20158835
- 2H-1,4,7,10,13-Benzoxatetraazacyclooctadecine-6,9,12(3H)-trione, 5-cyclopropyl-11-(4-fluorophenyl)methyl)-4,5,7,8,10,11,13,14,15,16-decahydro-2,7,8-trimethyl-, hydrochloride, hydrate (1:1:1), (2R,5S,8R,11R)-
- Ulimorelin hydrochloride (USAN)
- (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL-2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE MONOHYDRATE
- ULIMORELIN HYDROCHLORIDE MONOHYDRATE [WHO-DD]
- UlimorelinHydrochlorideHydrate
- (3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride
- Q27263940
- Ulimorelin hydrochloride [USAN]
- D-PHENYLALANINE, (2S)-N-((2R)-2-(2-(3-AMINOPROPYL)PHENOXY)PROPYL)-2-CYCLOPROPYLGLYCYL-N-METHYL-D-ALANYL-4-FLUORO-, (3->1)-LACTAM, HYDROCHLORIDE (1:1)
- ULIMORELIN HYDROCHLORIDE MONOHYDRATE [MI]
- DTXSID70241766
- D09982
- Ulimorelin hydrochloride hydrate
- ULIMORELIN HYDROCHLORIDE [WHO-DD]
- DTXSID20236344
- Ulimorelin hydrochloride monohydrate
- DTXCID00164257
- 2H-1,4,7,10,13-Benzoxatetraazacyclooctadecine-6,9,12(3H)-trione, 5-cyclopropyl-11- (4-fluorophenyl)methyl)-4,5,7,8,10,11,13,14,15,16-decahydro-2,7,8-trimethyl-, hydrochloride, hydrate (1:1:1), (2R,5S,8R,11R)-
- CHEMBL1923502
- UNII-662MCS79XH
- (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL-2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE
- Ulimorelin Hydrochloride Hydrate
-
- インチ: InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1
- InChIKey: ZWIXEQBDJMFCMN-DHHNQDMHSA-N
計算された属性
- 精确分子量: 592.2827763Da
- 同位素质量: 592.2827763Da
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 7
- 重原子数量: 41
- 回転可能化学結合数: 3
- 複雑さ: 832
- 共价键单元数量: 3
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
Ulimorelin Hydrochloride Hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | U700815-10mg |
Ulimorelin Hydrochloride Hydrate |
951326-02-6 | 10mg |
$24126.00 | 2023-05-17 | ||
TRC | U700815-25mg |
Ulimorelin Hydrochloride Hydrate |
951326-02-6 | 25mg |
$ 29000.00 | 2023-09-05 |
Ulimorelin Hydrochloride Hydrate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
10. Book reviews
Ulimorelin Hydrochloride Hydrateに関する追加情報
Ulimorelin Hydrochloride Hydrate (CAS No. 951326-02-6): A Comprehensive Overview of Its Pharmacological Profile and Applications
Ulimorelin Hydrochloride Hydrate, identified by its CAS number 951326-02-6, is a synthetic ghrelin receptor agonist that has garnered significant attention in the field of gastrointestinal motility research. This compound, often referred to as a ghrelin mimetic, plays a pivotal role in stimulating gastric emptying and enhancing appetite, making it a subject of interest for conditions like postoperative ileus and gastroparesis. Its unique mechanism of action and potential therapeutic benefits have positioned it as a promising candidate in clinical development.
The chemical structure of Ulimorelin Hydrochloride Hydrate is designed to mimic the effects of endogenous ghrelin, a hormone known for its role in hunger signaling and gastrointestinal motility. By binding to the growth hormone secretagogue receptor (GHS-R), this compound activates pathways that accelerate gastric emptying and improve nutrient absorption. Researchers have extensively studied its pharmacokinetics, revealing favorable bioavailability and a predictable metabolic profile, which are critical for its potential use in hospital settings and chronic care management.
In recent years, the demand for novel gastrointestinal therapeutics has surged, driven by an aging population and the rising prevalence of functional digestive disorders. Ulimorelin Hydrochloride Hydrate addresses these needs by offering a targeted approach to managing delayed gastric emptying. Clinical trials have demonstrated its efficacy in reducing the duration of postoperative ileus, a common complication after abdominal surgery. This has sparked discussions among healthcare professionals about its potential to replace traditional prokinetic agents, which often come with adverse side effects.
Another area of interest is the compound's role in cachexia and wasting syndromes, where appetite stimulation and improved nutrient uptake are crucial. Patients undergoing chemotherapy or suffering from chronic illnesses often experience severe weight loss, and Ulimorelin Hydrochloride Hydrate could offer a viable solution. Its ability to enhance food intake and body weight in preclinical models has led to ongoing investigations into its broader applications.
From a pharmaceutical manufacturing perspective, the synthesis of Ulimorelin Hydrochloride Hydrate requires stringent quality control to ensure purity and stability. The hydrate form of the compound is particularly important for maintaining its solubility and shelf life. Regulatory agencies emphasize the need for rigorous testing to meet Good Manufacturing Practice (GMP) standards, ensuring patient safety and therapeutic efficacy.
The future of Ulimorelin Hydrochloride Hydrate looks promising, with ongoing research exploring its potential in combination therapies and personalized medicine. As the scientific community continues to uncover its mechanisms and benefits, this compound may soon become a cornerstone in the treatment of gastrointestinal dysmotility and related conditions. Its development underscores the importance of innovative drug design in addressing unmet medical needs.
951326-02-6 (Ulimorelin Hydrochloride Hydrate) Related Products
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 2383775-56-0(2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)
- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)




